Chlorbenside

Description

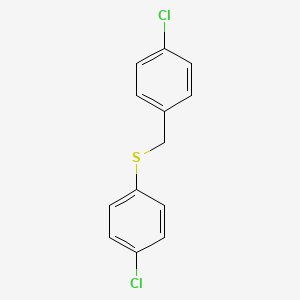

pesticide, especiallyl for control of eggs & larvae of red spider mites.; structure

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[(4-chlorophenyl)methylsulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLKXBJTJHRTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041766 | |

| Record name | 1-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like almonds; [Hawley] Colorless solid; [HSDB] | |

| Record name | Chlorbenside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

83-84 °C at 0.0024 mm Hg | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

About 2.9 percent in ethanol; 5-7.5 percent in kerosene; soluble in acetone, benzene, toluene, xylene, petroleum ether., Less than 1:5000 in water | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4210 @ 25 °C/4 °C | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000178 [mmHg], 1.21X10-5 mm Hg at 30 °C | |

| Record name | Chlorbenside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Colorless | |

CAS No. |

103-17-3 | |

| Record name | Chlorbenside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbenside [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORBENSIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorbenside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORBENSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLR6R453DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75-76 °C | |

| Record name | CHLORBENSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorbenside: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbenside is an organochlorine acaricide, a pesticide specifically used to control mites and ticks.[1] First introduced in the mid-20th century, it has been utilized in agriculture to protect fruit trees, ornamental plants, and nursery stock from the larval and egg stages of various mite species.[2] Chemically, it is classified as a bridged diphenyl sulfide. While its use has been largely discontinued in many regions, its chemical properties and toxicological profile remain of interest to researchers studying organochlorine compounds and their environmental fate. This guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is structurally characterized by two p-chlorinated benzene rings linked by a thioether bridge. This structure is fundamental to its chemical behavior and biological activity.

Key Identifiers:

-

IUPAC Name: 1-chloro-4-[(4-chlorophenyl)methylsulfanyl]benzene[2]

-

CAS Number: 103-17-3[1]

-

Molecular Formula: C₁₃H₁₀Cl₂S[1]

-

SMILES: Clc1ccc(CSc2ccc(Cl)cc2)cc1

-

InChI: InChI=1S/C13H10Cl2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its environmental transport, bioavailability, and persistence.

| Property | Value | Reference(s) |

| Molecular Weight | 269.2 g/mol | |

| Appearance | Colorless crystals; technical grade may have an almond-like odor. | |

| Melting Point | 75-76 °C | |

| Boiling Point | 83-84 °C at 0.0024 mmHg | |

| Density | 1.4210 g/cm³ at 25 °C | |

| Vapor Pressure | 1.78 x 10⁻⁵ mmHg at 25 °C | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in acetone, benzene, toluene, xylene, and petroleum ether. Approximately 2.9% in ethanol and 5-7.5% in kerosene. | |

| LogP (Octanol-Water Partition Coefficient) | 5.2 |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound involves a nucleophilic substitution reaction.

Reaction: p-chlorobenzyl chloride reacts with p-chlorothiophenol.

Protocol:

-

Reactant Preparation: Prepare equimolar amounts of p-chlorobenzyl chloride and p-chlorothiophenol.

-

Solvent: The reaction is typically carried out in a suitable organic solvent, such as ethanol or a non-polar aprotic solvent.

-

Base: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to deprotonate the thiol group of p-chlorothiophenol, forming a more nucleophilic thiophenolate.

-

Reaction Conditions: The reactants are mixed and stirred, often at a slightly elevated temperature, to facilitate the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the inorganic base and any salts formed. The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound crystals.

Caption: Synthesis of this compound via nucleophilic substitution.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation, identification, and quantification of this compound residues in various matrices.

Sample Preparation (QuEChERS Method for Environmental/Food Samples):

-

Extraction: A homogenized sample (e.g., soil, fruit, or vegetable) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent, along with a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation. The tube is vigorously shaken.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid matrix and aqueous layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars, and magnesium sulfate to remove residual water. The tube is vortexed and then centrifuged.

-

Final Extract: The supernatant is collected as the final extract for GC-MS analysis.

GC-MS Instrumental Parameters (Typical):

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms), is commonly used for organochlorine pesticide analysis.

-

Injector: Splitless injection mode is typically employed for trace analysis. Injector temperature is set around 250 °C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300 °C) to elute all compounds of interest.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode can be used for identification by comparing the resulting mass spectrum to a library (e.g., NIST). For quantification and higher sensitivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is preferred, where specific ions characteristic of this compound are monitored.

-

Mass Range: A typical scan range would be from m/z 50 to 400.

-

Data Analysis:

-

Identification: this compound is identified by its retention time and by matching its mass spectrum with that of a known standard or a spectral library. Key fragment ions for this compound include the molecular ion peak.

-

Quantification: A calibration curve is generated by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Caption: General workflow for this compound analysis by GC-MS.

References

In-Depth Technical Guide to Chlorbenside: Properties, Mechanism of Action, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbenside, a legacy organochlorine acaricide, has been utilized for the control of mite and tick populations, particularly their eggs and larvae. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, and known synonyms. While its use has been largely discontinued due to environmental persistence and potential toxicological effects, understanding its mechanism of action and methods for its detection remains critical for environmental monitoring and toxicological research. This document details the neurotoxic effects of this compound, primarily through the disruption of axonal nerve impulse transmission, a characteristic of organochlorine pesticides. Furthermore, this guide outlines its metabolic and environmental fate and provides a foundational experimental protocol for its analysis in environmental samples.

Chemical Identification and Properties

This compound is an organochlorine compound with the chemical name 1-Chloro-4-({(4-chlorophenyl)methyl}sulfanyl)benzene. Its unique structure contributes to its efficacy as an acaricide and its environmental persistence.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103-17-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀Cl₂S | [1][2] |

| Molecular Weight | 269.19 g/mol | |

| Appearance | Colorless solid with an almond-like odor | |

| Melting Point | 75-76 °C | |

| Boiling Point | 196 °C at 10 mmHg | |

| Water Solubility | Insoluble | |

| LogP (Octanol-Water Partition Coefficient) | 5.13 |

Synonyms: this compound has been known by a variety of synonyms throughout its history of use. A comprehensive list is provided below.

Table 2: Synonyms of this compound

| Synonym |

| 4-Chlorobenzyl 4-chlorophenyl sulfide |

| p-Chlorobenzyl p-chlorophenyl sulfide |

| Chlorparacide |

| Chlorsulphacide |

| Mitox |

| Chlorocide |

| Chlorosulfacide |

| ENT 20,696 |

| G-252 |

| PCPCBS |

Mechanism of Action and Signaling Pathways

As an organochlorine pesticide, the primary mechanism of action of this compound is neurotoxicity. It primarily targets the nervous system of mites and ticks, leading to paralysis and death.

Disruption of Axonal Transmission

The primary mode of action for organochlorine pesticides like this compound involves the disruption of ion channel function in nerve cells. Specifically, it is believed to interfere with the normal functioning of sodium channels, which are crucial for the propagation of action potentials along the axon. By altering the gating mechanism of these channels, this compound leads to prolonged influx of sodium ions, causing repetitive firing of the neuron and eventual nerve failure.

References

A Technical Guide to the Historical Use of Chlorbenside in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorbenside, chemically known as p-chlorobenzyl p-chlorophenyl sulfide, is an organochlorine acaricide first reported in 1953.[1] It was historically used in agriculture to control mite populations, particularly targeting the egg and larval stages of red spider mites (Panonychus ulmi) and two-spotted spider mites (Tetranychus urticae).[2][3] This technical guide provides an in-depth overview of the historical use of this compound, including its chemical properties, synthesis, formulations, agricultural applications, and toxicological data. Due to its persistence and potential environmental impact, typical of organochlorine pesticides, this compound is now considered obsolete and is no longer registered for use in the United States and the European Union.[2]

Chemical and Physical Properties

This compound is a white crystalline solid with a molecular formula of C₁₃H₁₀Cl₂S.[2] Technical grades of the compound have been noted to possess an almond-like odor. It is largely insoluble in water but soluble in various organic solvents.

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂S |

| Molecular Weight | 269.19 g/mol |

| Melting Point | 72.5 °C |

| Vapor Pressure | 1.21 x 10⁻⁵ mm Hg at 30°C |

Synthesis and Formulation

Synthesis

The industrial synthesis of this compound involves a nucleophilic substitution reaction. The process consists of reacting p-chlorophenyl mercaptan (4-chlorothiophenol) with p-chlorobenzyl chloride in the presence of a base. This reaction yields 1-chloro-4-[(4-chlorobenzyl)sulfanyl]benzene, the chemical name for this compound.

Experimental Protocol: Synthesis of p-chlorobenzyl p-chlorophenyl sulfide (this compound)

Materials:

-

p-chlorophenyl mercaptan

-

p-chlorobenzyl chloride

-

Sodium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve p-chlorophenyl mercaptan in ethanol in a round-bottom flask equipped with a stirrer and a condenser.

-

Slowly add a solution of sodium hydroxide in water or ethanol to the flask with stirring to form the sodium thiophenoxide salt.

-

To the resulting solution, add p-chlorobenzyl chloride dropwise from a dropping funnel over a period of time, maintaining a controlled temperature.

-

After the addition is complete, reflux the reaction mixture for a specified period to ensure the completion of the reaction.

-

Cool the reaction mixture and pour it into a larger volume of cold water to precipitate the crude this compound.

-

Collect the crude product by filtration and wash it thoroughly with water to remove any inorganic impurities.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline product.

-

Dry the purified crystals under vacuum.

Formulations

This compound was commercially available in several formulations for agricultural use. The most common formulations were:

-

20% Wettable Powder (WP): A solid formulation designed to be mixed with water to form a suspension for spraying.

-

20% Miscible Oil (Emulsifiable Concentrate - EC): A liquid formulation containing this compound, a solvent, and an emulsifier, which forms an emulsion when mixed with water.

Historical Agricultural Use

This compound was primarily used as an acaricide on a variety of crops to control mite populations. Its ovicidal and larvicidal properties made it particularly effective against the early developmental stages of mites.

Target Pests:

-

Red Spider Mites (Panonychus ulmi)

-

Two-spotted Spider Mites (Tetranychus urticae, formerly Tetranychus telarius)

Primary Crops:

-

Fruit trees (e.g., apples, pears)

-

Ornamentals and nursery stock

While specific historical application rates varied by crop, pest pressure, and region, a general application rate for similar acaricides on fruit trees was in the range of 1 kg/ha .

Toxicological Data

The toxicity of this compound has been evaluated in animal studies. As an organochlorine pesticide, its primary mechanism of action is believed to be interference with the transmission of nerve impulses.

Acute Oral Toxicity

Acute oral toxicity studies were conducted on rats and mice. The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance.

| Species | Formulation | LD₅₀ (mg/kg body weight) | Reference |

| Rat | Technical Sulfide | >10,000 | |

| Mouse | Pure Sulfide | >3,000 | |

| Mouse | Technical Sulfide | >10,000 |

Experimental Protocol: Acute Oral Toxicity Study in Rats (General Guideline)

This protocol is based on general historical and current OECD guidelines for acute oral toxicity testing and represents a likely methodology for the studies conducted on this compound.

Test Animals:

-

Healthy, young adult albino rats of a standard laboratory strain.

-

Animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Both male and female rats are typically used.

Housing and Feeding:

-

Animals are housed in standard cages under controlled temperature and humidity, with a 12-hour light/dark cycle.

-

Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

Procedure:

-

Animals are fasted overnight (approximately 16 hours) prior to administration of the test substance, with water still available.

-

The body weight of each animal is recorded before dosing.

-

The test substance (this compound) is administered orally in a single dose via gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Several dose levels are used, with a control group receiving only the vehicle.

-

After administration, food is withheld for a further 3-4 hours.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.

-

Body weights are recorded weekly.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

The LD₅₀ value is calculated using appropriate statistical methods (e.g., Probit analysis).

Residue Analysis

Historical methods for the analysis of organochlorine pesticide residues like this compound in crops involved solvent extraction followed by a clean-up procedure to remove interfering co-extractives from the plant matrix. The final determination was often carried out using techniques such as gas-liquid chromatography (GLC) with an electron-capture detector. While specific historical residue data for this compound is scarce in readily available literature, analytical methods were developed for its detection in fruits like apples and pears, with detection limits in the parts per million (ppm) range.

Mode of Action and Logical Relationships

As an organochlorine pesticide, this compound is a neurotoxin. The primary mode of action is the disruption of the normal functioning of the nervous system by interfering with axonal transmission of nerve impulses. While the specific molecular targets in mites are not extensively detailed in historical literature, the general mechanism for organochlorines involves the modulation of ion channels in nerve cell membranes, leading to uncontrolled nerve firing, paralysis, and eventual death of the pest.

Below is a simplified logical workflow representing the process from application to the intended biological effect of this compound.

Caption: Logical workflow of this compound from application to mite mortality.

Conclusion

This compound was an effective acaricide used in the mid-20th century to control mite populations in various agricultural settings. Its use declined and was eventually discontinued due to concerns about its environmental persistence, a characteristic shared by many organochlorine pesticides. This guide has provided a summary of the available technical information on its historical use, formulation, synthesis, and toxicology. The lack of detailed quantitative data in modern accessible formats highlights the challenges in retrospectively evaluating the application and impact of historical pesticides.

References

Chlorbenside's Mechanism of Action in Mites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbenside, an organosulfur acaricide, has historically been utilized for its potent ovicidal and larvicidal activity against various mite species. As an obsolete pesticide, contemporary research on its precise mechanism of action is limited. This technical guide synthesizes available historical data and information from structurally related compounds to elucidate the probable core mechanisms of this compound's toxicity in mites. The primary proposed mechanism is the inhibition of mitochondrial oxidative phosphorylation, leading to cellular energy depletion and mortality, particularly in energy-intensive developmental stages such as eggs and larvae. A secondary, more general mechanism associated with organochlorine compounds, involves the disruption of nerve function. This document provides a detailed overview of these mechanisms, supported by generalized experimental protocols for their investigation, quantitative toxicity data, and visual representations of the key pathways and experimental workflows.

Introduction

This compound (4-chlorobenzyl 4-chlorophenyl sulfide) is an organosulfur compound previously employed as a contact acaricide with pronounced ovicidal and larvicidal efficacy against phytophagous mites, such as those from the family Tetranychidae (spider mites)[1][2]. Its use has been discontinued in many regions, rendering it an obsolete pesticide[1]. Consequently, in-depth modern studies on its specific mode of action are scarce. However, by examining data on related organosulfur and organochlorine pesticides and historical toxicological information, a probable mechanism of action can be inferred.

This guide explores the primary and secondary proposed mechanisms of this compound's action in mites, provides representative experimental protocols to study these effects, and presents available toxicity data in a structured format.

Proposed Primary Mechanism of Action: Inhibition of Oxidative Phosphorylation

The most likely primary mechanism of action for this compound in mites is the inhibition of mitochondrial oxidative phosphorylation. This hypothesis is strongly supported by evidence from the closely related organosulfur acaricide, Chlorfenson, which is known to act by inhibiting this critical cellular process[3][4]. Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP).

2.1. Disruption of the Electron Transport Chain and ATP Synthesis

This compound is proposed to interfere with the mitochondrial electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane. By disrupting the flow of electrons through the ETC, this compound would inhibit the generation of the proton gradient necessary for ATP synthase to produce ATP. This disruption of cellular energy production would be particularly detrimental to the high-energy demands of embryonic and larval development, explaining this compound's potent ovicidal and larvicidal effects.

The resulting ATP depletion would lead to a cascade of cellular dysfunctions, including:

-

Cessation of metabolic processes required for embryonic development.

-

Inability to maintain ion gradients across cell membranes.

-

Induction of apoptosis (programmed cell death).

Proposed Secondary Mechanism of Action: Neurotoxicity

As an organochlorine compound, this compound may also exhibit neurotoxic effects, a common characteristic of this class of pesticides. Organochlorines are known to interfere with the normal transmission of nerve impulses.

3.1. Disruption of Ion Channels in Neurons

This neurotoxicity is generally attributed to the disruption of ion channels in the nerve cell membrane. By altering the function of these channels, organochlorines can cause repetitive nerve firing, leading to symptoms such as tremors, convulsions, and eventual paralysis in susceptible arthropods. While this is a plausible secondary mechanism for this compound, its pronounced ovicidal and larvicidal activity suggests that the primary target is likely a more fundamental cellular process like energy metabolism, which is critical for these early life stages.

Quantitative Data

| Compound | Species | Life Stage | Exposure Time | LC50 | Reference |

| This compound | Rat (oral LD50) | Adult | - | >3000 mg/kg | [Historical Data] |

| Chlorfenson | Rat (oral LD50) | Adult | - | 2000 mg/kg | |

| Challenger | Tetranychus urticae | Adult Female | - | 2.4 ppm | |

| Challenger | Tetranychus urticae | Egg | - | 22.80 ppm | |

| Oberon | Tetranychus urticae | Adult Female | - | 16.7 ppm | |

| Oberon | Tetranychus urticae | Egg | - | 43.42 ppm | |

| Lambda | Tetranychus urticae | Adult Female | - | 36.2 ppm | |

| Lambda | Tetranychus urticae | Egg | - | - | |

| Lannate | Tetranychus urticae | Adult Female | - | 44.8 ppm | |

| Lannate | Tetranychus urticae | Egg | - | 62.51 ppm | |

| Neem oil | Tetranychus urticae | Adult Female | - | 655.44 ppm | |

| Neem oil | Tetranychus urticae | Egg | - | 746.15 ppm | |

| Eucalyptus oil | Tetranychus urticae | Adult Female | - | 876.15 ppm | |

| Eucalyptus oil | Tetranychus urticae | Egg | - | 892.53 ppm |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be conducted to investigate the proposed mechanisms of action of this compound.

5.1. Ovicidal and Larvicidal Bioassays

These assays are fundamental to quantifying the toxicity of this compound to the egg and larval stages of mites.

-

Objective: To determine the concentration-mortality response of mite eggs and larvae to this compound and to calculate the LC50 (lethal concentration for 50% of the population).

-

Materials:

-

This compound stock solution of known concentration.

-

Solvent for dilution (e.g., acetone with a surfactant).

-

Distilled water.

-

Host plant leaves (e.g., bean or strawberry).

-

Petri dishes with moistened filter paper or agar.

-

Fine camel-hair brush.

-

Stereomicroscope.

-

Spraying apparatus (e.g., Potter spray tower) or dipping containers.

-

-

Protocol:

-

Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on untreated host plants.

-

Egg Collection: Place gravid adult female mites on fresh, clean leaf discs for a defined period (e.g., 24 hours) to allow for oviposition. Remove the adult females.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution. A control solution containing only the solvent and water should also be prepared.

-

Treatment Application (Ovicidal):

-

Leaf Dip Method: Individually dip the leaf discs with eggs into the test solutions for a set time (e.g., 5-10 seconds).

-

Spray Method: Place the leaf discs in a spray tower and apply a uniform deposit of the test solution.

-

-

Incubation (Ovicidal): Place the treated leaf discs on the moistened substrate in Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

-

Data Collection (Ovicidal): After a period equivalent to the normal egg incubation time (e.g., 3-5 days), count the number of hatched and unhatched eggs under a stereomicroscope.

-

Treatment Application (Larvicidal): Allow eggs on untreated leaf discs to hatch. Transfer a known number of newly emerged larvae onto leaf discs that have been treated with the test solutions as described in step 4.

-

Data Collection (Larvicidal): After a set exposure period (e.g., 24 or 48 hours), count the number of live and dead larvae.

-

Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 values and their 95% confidence intervals.

-

References

The Environmental Fate of Chlorbenside: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorbenside is an obsolete organochlorine acaricide, formerly used to control mites on fruit trees and other crops.[1] As with many older pesticides, detailed environmental fate data is limited. This guide provides a comprehensive overview of the known and plausible degradation pathways of this compound in soil and water, based on its chemical properties and the established environmental behavior of analogous compounds. It is designed to be a technical resource, offering insights into potential metabolic routes, summarizing the stark lack of quantitative data, and providing detailed experimental protocols for future research in this area. The guide also includes visualizations of key degradation pathways and experimental workflows to facilitate understanding.

Chemical Properties and Known Transformations

This compound (p-chlorobenzyl p-chlorophenyl sulfide) is a crystalline solid with low water solubility.[2] Its chemical structure, characterized by two chlorinated benzene rings linked by a thioether bridge, dictates its environmental behavior.

Notably, this compound is resistant to both acid and alkaline hydrolysis.[2] However, the sulfide linkage is susceptible to oxidation. Strong oxidizing agents readily convert this compound to its corresponding sulfoxide and subsequently to the sulfone.[2] This oxidative pathway is a critical initial step in its environmental degradation.

Plausible Degradation Pathways in Soil

The degradation of this compound in soil is expected to be a multifaceted process involving both biotic and abiotic mechanisms. Microbial metabolism is likely the primary driver of its breakdown.

Aerobic Degradation

Under aerobic conditions, the primary microbial attack is likely to be the oxidation of the sulfur atom, forming this compound sulfoxide and then this compound sulfone. This increases the water solubility of the molecule, potentially making it more available for further microbial degradation. Following oxidation, microorganisms may cleave the carbon-sulfur bonds. The resulting chlorinated aromatic intermediates would then likely be degraded through pathways common for chlorobenzenes, involving dioxygenase-catalyzed ring opening and eventual mineralization to carbon dioxide and chloride ions.

Anaerobic Degradation

In anaerobic soil environments, a different degradation pathway is plausible. For many organochlorine pesticides, reductive dechlorination is a key initial step. Microorganisms under anaerobic conditions can use the chlorinated aromatic rings as electron acceptors, sequentially removing chlorine atoms. This process would yield less chlorinated congeners of this compound, which may then undergo further degradation, potentially including the cleavage of the sulfide bond and subsequent breakdown of the aromatic rings.

Plausible Degradation Pathways in Water

In aquatic environments, this compound's low water solubility suggests it will partition to sediment and suspended organic matter. Degradation can occur both in the water column and in the sediment.

Photodegradation

In the aqueous phase, particularly in clear, sunlit waters, photodegradation is a potential abiotic degradation route. The absorption of UV radiation can lead to the cleavage of the carbon-sulfur or carbon-chlorine bonds, initiating the breakdown of the molecule. Photosensitizers naturally present in water could accelerate this process.

Microbial Degradation in Water-Sediment Systems

The sediment in aquatic systems is a hub of microbial activity. This compound that partitions to the sediment will be subject to microbial degradation similar to that in soil. The upper aerobic layer of the sediment would favor oxidative pathways (sulfoxide and sulfone formation), while deeper anaerobic layers would promote reductive dechlorination.[3]

Quantitative Data Summary

A thorough review of available literature and databases reveals a significant lack of quantitative data on the environmental fate of this compound. The Pesticide Properties DataBase, a key resource, reports no values for crucial degradation parameters. This data gap underscores the obsolete nature of the compound and the lack of regulatory studies that would be required for a modern pesticide.

| Parameter | Value | Source |

| Soil Degradation (aerobic) | ||

| DT₅₀ (typical lab, 20°C) | No data available | |

| DT₉₀ (typical lab, 20°C) | No data available | |

| Aqueous Hydrolysis (20°C, pH 7) | ||

| DT₅₀ | No data available | |

| Aqueous Photolysis (pH 7) | ||

| DT₅₀ | No data available | |

| Water-Sediment System | ||

| DT₅₀ (total system) | No data available |

Experimental Protocols

To address the data gaps for this compound or to study the degradation of similar compounds, standardized experimental protocols are essential.

Protocol for Aerobic Soil Degradation Study

This protocol is a generalized methodology based on common practices for pesticide degradation studies.

-

Soil Selection and Preparation:

-

Select a representative agricultural soil. Characterize its physicochemical properties (pH, organic carbon content, texture, microbial biomass).

-

Sieve the soil (e.g., to <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.

-

Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

-

-

Application of Test Substance:

-

Prepare a stock solution of this compound (ideally ¹⁴C-labeled for metabolic studies) in a suitable solvent.

-

Apply the solution to the soil to achieve the desired concentration. Ensure even distribution and allow the solvent to evaporate.

-

-

Incubation:

-

Transfer the treated soil into incubation vessels (e.g., flow-through systems that allow for trapping of volatile products like ¹⁴CO₂).

-

Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C) for a period of up to 120 days. Maintain soil moisture throughout the experiment.

-

-

Sampling and Analysis:

-

Collect replicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples with an appropriate solvent or combination of solvents (e.g., acetonitrile/water).

-

Analyze the extracts for the parent compound and potential degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection (if using ¹⁴C-labeled material) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identification and quantification of metabolites.

-

Analyze the volatile traps for ¹⁴CO₂ to determine the extent of mineralization.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) and DT₉₀ of this compound in the soil.

-

Identify and quantify the major degradation products, and propose a degradation pathway.

-

Protocol for Water-Sediment Degradation Study (based on OECD 308)

This protocol outlines the key steps for a water-sediment study as per the OECD 308 guideline.

-

System Preparation:

-

Collect water and sediment from a natural aquatic source. Characterize both phases (pH, organic carbon, texture for sediment; pH, dissolved organic carbon for water).

-

Add the sediment to incubation vessels to a depth of approximately 2.5 cm.

-

Gently add the overlying water to achieve a water-to-sediment volume ratio of 3:1.

-

Acclimatize the systems in the dark at the test temperature (e.g., 20°C) for at least two weeks, with gentle aeration of the overlying water to maintain aerobic conditions.

-

-

Application of Test Substance:

-

Apply ¹⁴C-labeled this compound, dissolved in a small amount of water or a water-miscible solvent, to the water phase of the systems.

-

-

Incubation:

-

Incubate the vessels in the dark at a constant temperature for up to 100 days.

-

Maintain a gentle flow of air over the water surface and pass the effluent gas through traps for volatile organic compounds and ¹⁴CO₂.

-

-

Sampling and Analysis:

-

At appropriate time intervals, sacrifice replicate systems for analysis.

-

Separate the water and sediment phases.

-

Analyze the water phase directly by techniques like Liquid Scintillation Counting (LSC) and HPLC.

-

Extract the sediment with appropriate solvents and analyze the extracts for the parent compound and metabolites.

-

Determine the amount of non-extractable residues in the sediment.

-

Analyze the volatile traps.

-

-

Data Analysis:

-

Determine the distribution of radioactivity between the water, sediment, non-extractable residues, and volatile products over time.

-

Calculate the DT₅₀ and DT₉₀ values for this compound in the total system, water phase, and sediment phase.

-

Identify major transformation products and elucidate the degradation pathway.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the plausible degradation pathways of this compound and a typical experimental workflow.

Caption: Oxidative degradation pathway of this compound.

Caption: Plausible microbial degradation pathways in soil.

Caption: Experimental workflow for degradation studies.

Conclusion

While specific experimental data on the environmental degradation of this compound is largely absent from the scientific literature, a scientifically sound understanding of its likely fate can be inferred from its chemical structure and the behavior of related compounds. The primary transformation pathways are expected to be oxidation of the sulfide bridge to sulfoxide and sulfone, followed by microbial cleavage and degradation of the aromatic rings under aerobic conditions. In anaerobic environments, reductive dechlorination is a probable initial step. Photodegradation may also contribute to its breakdown in aquatic systems. The significant data gaps for this obsolete pesticide highlight the importance of applying modern environmental fate testing protocols to legacy chemicals to fully assess their environmental risk. The experimental methodologies detailed in this guide provide a framework for conducting such vital research.

References

Chlorbenside's Bioaccumulation Potential in Food Chains: A Technical Guide

Disclaimer: Scientific literature extensively documents the bioaccumulation of many organochlorine pesticides. However, Chlorbenside, an obsolete acaricide, has very limited available data regarding its environmental fate, ecotoxicology, and specifically, its bioaccumulation in food chains.[1] This guide, therefore, focuses on the potential for bioaccumulation based on its chemical properties and provides the detailed methodologies that would be employed to investigate this phenomenon.

This compound (4-chlorobenzyl 4-chlorophenyl sulfide) is an organochlorine pesticide formerly used to control mites on fruit trees and other crops.[1][2] Like many compounds in its class, its chemical structure and physicochemical properties suggest a potential for persistence in the environment and accumulation in living organisms.[3] Organochlorine pesticides are known for their high toxicity, slow degradation, and tendency to bioaccumulate.[3]

Assessing Bioaccumulation Potential through Physicochemical Properties

The likelihood of a chemical to bioaccumulate is strongly linked to its properties, primarily its lipophilicity (affinity for fats) and its low solubility in water. A high octanol-water partition coefficient (Log P or Log Kow) is a key indicator of a substance's potential to be stored in the fatty tissues of organisms.

Below is a summary of the key physicochemical properties of this compound relevant to its bioaccumulation potential.

| Property | Value | Interpretation for Bioaccumulation Potential | Source |

| Molecular Formula | C₁₃H₁₀Cl₂S | - | |

| Molecular Weight | 269.19 g/mol | - | |

| Water Solubility | 0.2 mg/L (at 20°C) | Low water solubility indicates a tendency to partition from water into organic matter, including the tissues of aquatic organisms. | |

| Octanol-Water Partition Coefficient (Log P) | 5.59 | A high Log P value strongly suggests a high potential for bioaccumulation in the fatty tissues of organisms. Substances with a Log P greater than 3 are considered to have bioaccumulation potential. | |

| Vapor Pressure | 1.21 x 10⁻⁵ mm Hg (at 30°C) | Low volatility suggests it is less likely to be lost to the atmosphere and may persist in soil and water. | |

| Chemical Stability | Resistant to acid and alkaline hydrolysis. | Resistance to degradation can lead to longer persistence in the environment, increasing the time available for uptake by organisms. |

Theoretical Bioaccumulation and Biomagnification in an Aquatic Food Chain

Persistent and lipophilic substances like this compound can enter the food chain at the lowest trophic levels, such as with phytoplankton absorbing the chemical from the water. These organisms are then consumed by primary consumers (e.g., zooplankton), which are in turn consumed by secondary consumers (e.g., small fish), and so on up the food chain to tertiary consumers (e.g., larger predatory fish) and potentially to humans or fish-eating wildlife. At each step, the concentration of the substance can increase, a process known as biomagnification.

Experimental Protocols for Assessing this compound Bioaccumulation

To definitively determine the bioaccumulation and biomagnification of this compound in a specific food chain, a structured experimental approach is necessary. The following protocols are based on established methods for studying organochlorine pesticides.

Study Design and Site Selection

-

Field-Based Study: Select an aquatic ecosystem with a known or suspected history of pesticide application. Establish multiple sampling sites, including a reference site with no known contamination.

-

Laboratory-Based Study: A controlled experiment can be conducted to determine the bioconcentration factor (BCF) or biomagnification factor (BMF). This involves exposing a single species (e.g., a fish species) to this compound in the water or through diet under controlled conditions. The study typically includes an uptake phase and a depuration phase.

Sample Collection

-

Water: Collect water samples from various depths and locations within the study sites. Amber glass bottles should be used to prevent photodegradation.

-

Sediment: Use a grab sampler or corer to collect sediment samples from the top layer where contaminants are most likely to be present.

-

Biota: Collect organisms representing different trophic levels of the food web. For example:

-

Primary Producers: Phytoplankton (using a plankton net) or aquatic plants.

-

Primary Consumers: Zooplankton, benthic invertebrates (e.g., mussels, snails).

-

Secondary Consumers: Small fish, crustaceans.

-

Tertiary Consumers: Larger predatory fish. Ensure a sufficient number of individuals are collected to form composite samples for analysis.

-

Sample Preparation and Extraction

The goal of this phase is to isolate the this compound residues from the sample matrix.

-

Water Samples: Liquid-liquid extraction is commonly used. A solvent such as dichloromethane is added to the water sample, and the mixture is shaken vigorously. The organic solvent layer containing the pesticide is then separated. This process is typically repeated multiple times to ensure complete extraction.

-

Sediment and Biota Samples:

-

Homogenization: Biota samples are dissected (muscle tissue is often used), and both tissue and sediment samples are homogenized to ensure a uniform sample.

-

Drying: Samples are often freeze-dried or mixed with an anhydrous drying agent like sodium sulfate.

-

Extraction: Soxhlet extraction or ultrasonic extraction with a suitable solvent or solvent mixture (e.g., hexane/acetone, dichloromethane) is performed to extract the pesticide residues from the solid matrix.

-

Clean-up: The raw extract will contain co-extracted substances like lipids that can interfere with analysis. Clean-up is a critical step to remove these interferences. Common techniques include:

-

Gel Permeation Chromatography (GPC): Separates the pesticide from large molecules like lipids.

-

Solid Phase Extraction (SPE) or Adsorption Chromatography: Using materials like silica gel or Florisil to separate the pesticide from other compounds.

-

-

Analytical Quantification

-

Gas Chromatography (GC): This is the most common technique for analyzing organochlorine pesticides.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound and is a standard choice. A mass spectrometer (MS) can also be used for more definitive identification.

-

Procedure: A small volume of the purified extract is injected into the GC. The instrument separates the different compounds in the mixture, and the detector provides a signal for each compound.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards of this compound at known concentrations.

-

Quality Control: To ensure the accuracy and reliability of the results, the analytical process should include procedural blanks, matrix spikes, and certified reference materials.

Conceptual Experimental Workflow

The following diagram illustrates a typical workflow for a field-based study on this compound bioaccumulation.

Conclusion

While direct evidence of this compound's bioaccumulation in food chains is lacking in published literature, its physicochemical properties—particularly its high lipophilicity (Log P of 5.59) and low water solubility—indicate a strong potential for such a process. As an organochlorine pesticide, it belongs to a class of compounds notorious for their persistence and ability to biomagnify. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the environmental fate of this compound and quantify its presence across various trophic levels. Such studies are essential for a comprehensive risk assessment of this legacy pesticide.

References

Re-evaluating the Environmental Fate of Chlorbenside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorbenside is an obsolete organochlorine acaricide. Comprehensive environmental fate data for this compound is largely unavailable in peer-reviewed literature and regulatory databases. This document summarizes the limited existing information and provides a theoretical framework for its environmental behavior based on its chemical properties and the fate of analogous compounds. Significant data gaps exist, and this guide should be used to inform future research, not as a definitive environmental risk assessment.

Introduction

This compound (p-chlorobenzyl p-chlorophenyl sulfide) is a chlorinated aromatic sulfide that was historically used to control mites on fruit trees and ornamental plants.[1][2] As an organochlorine pesticide, concerns about its persistence, bioaccumulation, and potential long-range transport are warranted. However, a thorough evaluation of its environmental fate is hampered by a significant lack of empirical data.[1][2] This technical guide aims to consolidate the available information on this compound, present its known physicochemical properties, and propose putative degradation pathways and experimental approaches to encourage and guide further research into its environmental behavior.

Physicochemical and Environmental Properties

The environmental transport and partitioning of a pesticide are governed by its physical and chemical properties. The available data for this compound are summarized in Table 1. Its low aqueous solubility and vapor pressure, combined with a high octanol-water partition coefficient (Log Kow), suggest that this compound is likely to be immobile in soil and partition into organic matter and fatty tissues of organisms.[1]

Table 1: Physicochemical and Environmental Properties of this compound

| Property | Value | Source |

| Chemical Formula | C13H10Cl2S | |

| Molecular Weight | 269.19 g/mol | |

| Melting Point | 75-76 °C | |

| Vapor Pressure | 1.78 x 10-5 mmHg | |

| Water Solubility | <200 mg/L (practically insoluble) | |

| Octanol-Water Partition Coefficient (Log Kow) | 5.2 | |

| Aqueous Hydrolysis | Resistant to acid and alkaline hydrolysis. No quantitative data available. | |

| Aqueous Photolysis | No data available | |

| Soil Mobility | Considered non-mobile | |

| Bioaccumulation Potential | Classified as bioaccumulative (BCF > 2000 L/kg or Log P >=5). |

Proposed Metabolic and Degradation Pathways

In mammals, this compound is known to be oxidized to this compound sulfoxide and subsequently to this compound sulfone. It is plausible that similar oxidative pathways occur in the soil and aquatic environments, mediated by microbial enzymes (e.g., monooxygenases).

The degradation of chlorobenzene, a related compound, proceeds via hydroxylation to form chlorocatechols, which are then subject to ring cleavage. While this compound is a more complex molecule, similar aromatic ring hydroxylation followed by cleavage could be a potential degradation route, although likely a slow process.

Based on this information, a hypothetical degradation pathway for this compound is proposed in the diagram below.

Caption: Hypothetical degradation pathway of this compound.

Experimental Protocols for Environmental Fate Assessment

To address the significant data gaps for this compound, a series of standardized laboratory and field studies are required. The following section outlines generic experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism

Objective: To determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Guideline: Based on OECD Test Guideline 307.

Methodology:

-

Soil Selection: At least three different soil types with varying textures, organic matter content, and pH should be used.

-

Test Substance: 14C-labeled this compound (radiolabeled on one or both aromatic rings) is applied to fresh soil samples at a concentration approximating the expected environmental concentration.

-

Incubation:

-

Aerobic: Soil samples are maintained at a specific moisture content (e.g., 40-60% of water holding capacity) and temperature (e.g., 20-25°C) in the dark. A continuous flow of CO2-free, humidified air is passed through the incubation flasks.

-

Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., 30 days or until the parent compound has dissipated by 50%) and then flooded with deoxygenated water. The headspace is purged with an inert gas (e.g., nitrogen).

-

-

Sampling and Analysis: Duplicate soil samples are taken at increasing time intervals.

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol).

-

Analysis: The parent compound and transformation products in the extracts are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mineralization: Volatile organic compounds and 14CO2 in the effluent air are trapped in suitable solutions (e.g., ethylene glycol for organics, potassium hydroxide for CO2) and quantified by Liquid Scintillation Counting (LSC).

-

Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil is determined by combustion analysis.

Aqueous Photolysis

Objective: To determine the rate and pathway of this compound degradation in water by sunlight.

Guideline: Based on OECD Test Guideline 316.

Methodology:

-

Test Solution: A solution of this compound in sterile, buffered, purified water is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Controls: Dark controls are maintained under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and photoproducts by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantum Yield: The quantum yield is determined to allow for the calculation of photolysis rates under different environmental conditions.

The following diagram illustrates a generalized workflow for these environmental fate studies.

Caption: Generalized workflow for pesticide environmental fate studies.

Bioaccumulation

The high Log Kow of 5.2 for this compound strongly suggests a potential for bioaccumulation in aquatic and terrestrial organisms. The University of Hertfordshire's Pesticide Properties Database classifies it as a Type II Highly Hazardous Pesticide, a designation based on a bio-concentration factor (BCF) > 2000 L/kg or a Log P >=5.

In animal studies, this compound was found to accumulate in fatty tissues. After 13 weeks of feeding rats at a 10 ppm dose, there was no significant accumulation in most tissues except for fat and possibly the liver. At higher doses (100 ppm and 1000 ppm), measurable concentrations were found in the liver, kidney, and fat. This confirms its lipophilic nature and tendency to partition into lipid-rich tissues.

Conclusions and Recommendations

The available data, although sparse, indicates that this compound is a persistent and bioaccumulative compound. Its resistance to hydrolysis and low mobility suggest that if it were to enter the environment, it would likely reside in the upper soil layers or sediment and accumulate in biota.

There is a critical need for empirical data on the environmental fate of this compound. We recommend the following areas of research:

-

Standardized Degradation Studies: Conduct aerobic and anaerobic soil metabolism, aqueous photolysis, and hydrolysis studies following international guidelines to determine degradation rates and identify transformation products.

-

Aquatic and Sediment Studies: Investigate the fate of this compound in water-sediment systems to understand its partitioning and persistence in aquatic environments.

-

Bioaccumulation Studies: Conduct bioconcentration factor (BCF) studies in fish to quantify its potential for accumulation in aquatic food webs.

-

Analytical Method Development: Develop and validate robust analytical methods for the detection of this compound and its primary metabolites (sulfoxide and sulfone) in various environmental matrices.

A comprehensive re-evaluation of this compound's environmental fate is essential for a complete understanding of the risks posed by this legacy pesticide. The frameworks and hypothetical pathways presented in this guide provide a starting point for this necessary research.

References

An In-depth Technical Guide on Historical Chlorbenside Residue Levels in Archived Soil Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the analysis of historical Chlorbenside residue levels in archived soil samples. Given the historical use of this compound as an organochlorine acaricide, understanding its long-term persistence and fate in the environment is of significant interest. This document outlines the experimental protocols for sample analysis, presents a summary of representative residue data, and illustrates the key environmental pathways of this compound.

Introduction to this compound

This compound is an organochlorine pesticide formerly used to control mites on fruit trees, ornamentals, and nursery stock.[1] Like many organochlorine pesticides, it exhibits persistence in the environment, leading to concerns about its long-term impact on soil ecosystems.[2] The analysis of archived soil samples provides a valuable opportunity to reconstruct the historical contamination burden and understand the environmental fate of this compound over extended periods.

Data Presentation: Historical this compound Residue Levels

While specific historical monitoring data for this compound in archived soil is scarce in publicly available literature, the following table presents a hypothetical dataset. This data is structured to be representative of trends observed for other persistent organochlorine pesticides, such as DDT and dieldrin, which typically show a peak in concentration corresponding to periods of heavy usage, followed by a gradual decline after restrictions or bans.[3] The concentrations are presented in nanograms per gram (ng/g) of dry weight soil.

| Sample ID | Collection Year | Location | Soil Type | This compound (ng/g) | This compound Sulfoxide (ng/g) | This compound Sulfone (ng/g) |

| AS-001 | 1965 | Orchard A | Sandy Loam | 150.2 | 15.8 | 5.1 |

| AS-002 | 1975 | Orchard A | Sandy Loam | 85.6 | 25.3 | 10.2 |

| AS-003 | 1985 | Orchard A | Sandy Loam | 40.1 | 18.9 | 12.5 |

| AS-004 | 1995 | Orchard A | Sandy Loam | 15.7 | 8.2 | 7.8 |

| AS-005 | 2005 | Orchard A | Sandy Loam | 5.2 | 3.1 | 4.3 |

| AS-006 | 2015 | Orchard A | Sandy Loam | 1.8 | 1.5 | 2.9 |

| BS-001 | 1970 | Nursery B | Clay Loam | 210.5 | 22.1 | 8.4 |

| BS-002 | 1980 | Nursery B | Clay Loam | 110.3 | 35.6 | 15.7 |

| BS-003 | 1990 | Nursery B | Clay Loam | 55.8 | 28.4 | 18.9 |

| BS-004 | 2000 | Nursery B | Clay Loam | 22.4 | 15.1 | 14.6 |

| BS-005 | 2010 | Nursery B | Clay Loam | 8.9 | 7.8 | 10.1 |

| BS-006 | 2020 | Nursery B | Clay Loam | 3.1 | 4.2 | 7.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes. It is intended to reflect expected trends in the environmental persistence of an organochlorine pesticide.

Experimental Protocols

The determination of this compound and its metabolites in archived soil samples involves a multi-step process encompassing sample preparation, extraction, cleanup, and instrumental analysis.

A widely adopted and efficient method for extracting organochlorine pesticides from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5]

-

Sample Homogenization: Archived soil samples are typically air-dried, sieved to remove large debris, and homogenized to ensure representativeness.

-

Weighing and Hydration: A representative subsample (e.g., 10-15 g) is weighed into a centrifuge tube. For dry archived soils, rehydration with a specific volume of deionized water is crucial.

-

Extraction with Acetonitrile: Acetonitrile is added to the soil sample, and the mixture is vigorously shaken. Acetonitrile is a common solvent for pesticide residue analysis due to its ability to extract a wide range of pesticides.

-

Salting Out: A mixture of salts, typically anhydrous magnesium sulfate and sodium chloride, is added to the tube. This step induces phase separation between the acetonitrile and the aqueous layer, partitioning the pesticides into the organic solvent.

-

Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the solid soil matrix and the aqueous layer.

The extracted acetonitrile phase often contains co-extracted matrix components that can interfere with instrumental analysis. A d-SPE cleanup step is employed to remove these interferences.

-

Transfer of Supernatant: An aliquot of the acetonitrile supernatant is transferred to a new centrifuge tube.

-

Addition of Sorbents: A mixture of sorbents is added. This typically includes:

-

Primary Secondary Amine (PSA): To remove fatty acids and organic acids.

-

C18: To remove non-polar interferences.

-

Graphitized Carbon Black (GCB): To remove pigments and sterols (use with caution as it can retain some planar pesticides).

-

-

Vortexing and Centrifugation: The tube is vortexed to ensure thorough mixing of the extract with the sorbents and then centrifuged. The cleaned supernatant is then collected for analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of organochlorine pesticides like this compound.

-

Gas Chromatograph (GC): The cleaned extract is injected into the GC. The GC separates the different compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column.

-

Tandem Mass Spectrometer (MS/MS): As the separated compounds elute from the GC column, they enter the MS/MS. The first mass spectrometer (Q1) selects the precursor ion of the target analyte (e.g., the molecular ion of this compound). This ion is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then selects specific product ions for detection. This multiple reaction monitoring (MRM) provides high selectivity and reduces matrix interference.

An alternative and complementary technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is particularly suitable for more polar metabolites.

Mandatory Visualizations

This compound in the soil is subject to microbial and chemical degradation. The primary degradation pathway involves the oxidation of the sulfide group to form this compound sulfoxide and subsequently this compound sulfone. This process increases the polarity of the molecule, which can affect its mobility and bioavailability in the soil.

The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the determination of this compound residues in archived soil samples.

The persistence of this compound in soil is not static but is influenced by a variety of interconnected factors. This diagram illustrates the logical relationships between these factors.

References

- 1. This compound | C13H10Cl2S | CID 7639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. hpst.cz [hpst.cz]

- 5. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]

Metabolomic Profiling of Mite Response to Chlorbenside Exposure: A Methodological and Pathway Analysis

Introduction

Chlorbenside, an organochlorine acaricide, was historically used to control mite populations, particularly the eggs and larvae of species such as red spider mites.[1] Although now considered obsolete, understanding its metabolic impact is crucial for environmental toxicology and for elucidating potential resistance mechanisms in mite populations. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens to investigate the biochemical perturbations induced by xenobiotic exposure.

This guide outlines a comprehensive approach to investigating the metabolomic footprint of this compound in mites. It details experimental designs, from mite culture and exposure to advanced analytical techniques and data interpretation. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the metabolic response of mites to acaricide exposure.

Experimental Methodologies

A successful metabolomic study hinges on meticulous experimental design and execution. The following protocols are adapted from established practices in arthropod metabolomics.

Mite Culture and Rearing

-

Species: Tetranychus cinnabarinus (carmine spider mite) or Panonychus citri (citrus red mite) are common model organisms in acaricide research.[2][3]

-

Host Plants: Mites are typically reared on suitable host plants, such as beans, cotton, or citrus seedlings, maintained in a controlled environment (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Synchronization: To ensure developmental homogeneity, mite populations should be synchronized. This can be achieved by transferring adult females to fresh leaves and allowing them to oviposit for a defined period (e.g., 24 hours), after which the adults are removed. The resulting cohort of eggs will develop in synchrony.

This compound Exposure

-

Acaricide Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or ethanol) and then diluted to the desired concentrations with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even distribution on leaf surfaces.

-

Exposure Method: The leaf-dip bioassay is a standard method. Host plant leaves are excised, dipped into the this compound solution for a specified time (e.g., 30 seconds), and allowed to air dry.

-

Experimental Groups:

-

Control Group: Mites on leaves treated with the solvent and surfactant solution only.

-

Treatment Group(s): Mites on leaves treated with different concentrations of this compound (e.g., LC20, LC50).

-

-

Exposure Duration: Mites are exposed for a defined period (e.g., 24, 48, or 72 hours) before sample collection.

Sample Collection and Preparation

-

Quenching Metabolism: To halt metabolic activity instantly, mites are rapidly collected and flash-frozen in liquid nitrogen.

-

Metabolite Extraction:

-

Frozen mite samples are homogenized using a bead-beater or mortar and pestle in a pre-chilled extraction solvent (e.g., 80% methanol).

-

The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

The supernatant, containing the metabolites, is carefully collected.

-

-

Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extracts are often derivatized (e.g., with methoxyamine hydrochloride followed by MSTFA) to increase the volatility of the metabolites.

Metabolomic Analysis

-

Instrumentation: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and GC-MS are the most common platforms for non-targeted metabolomic analysis.[4]

-